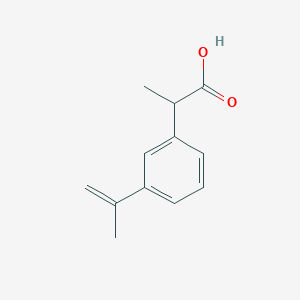
Diethyl (2-aminophenyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-aminophenyl)phosphonate is an organic compound that features a benzene ring substituted with a diethoxyphosphinyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-aminophenyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate benzene derivative. One common method is the Michael addition of diethyl phosphite to a benzene ring substituted with an electron-withdrawing group, followed by amination. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl phosphite, facilitating its nucleophilic attack on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Diethyl (2-aminophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to a phosphine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amides or sulfonamides .
科学研究应用
Diethyl (2-aminophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
作用机制
The mechanism of action of Diethyl (2-aminophenyl)phosphonate involves its interaction with various molecular targets. The diethoxyphosphinyl group can act as a ligand, coordinating with metal centers in catalytic processes. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
相似化合物的比较
Similar Compounds
2-(Diphenylphosphino)benzenamine: Similar structure but with phenyl groups instead of ethoxy groups.
2-(Diisopropylphosphino)benzenamine: Similar structure but with isopropyl groups instead of ethoxy groups.
2-(Dimethylphosphino)benzenamine: Similar structure but with methyl groups instead of ethoxy groups
Uniqueness
Diethyl (2-aminophenyl)phosphonate is unique due to the presence of the diethoxyphosphinyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and coordination chemistry.
属性
分子式 |
C10H16NO3P |
|---|---|
分子量 |
229.21 g/mol |
IUPAC 名称 |
2-diethoxyphosphorylaniline |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |
InChI 键 |
KTXOAHBYEAIQHH-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC=CC=C1N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthen-14-ium tetra-fluoroborate](/img/structure/B8630877.png)


![4-Nitro-1-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)benzene](/img/structure/B8630920.png)




![2-(4-Methyl-thiophen-2-yl)-[1,3,2]dioxaborinane](/img/structure/B8630963.png)



